Oryzanol C

Vue d'ensemble

Description

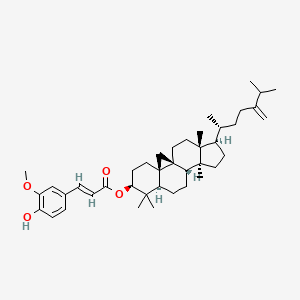

Oryzanol C belongs to the class of organic compounds known as cycloartanols and derivatives . These are steroids containing a cycloartanol moiety . It is an extremely weak basic (essentially neutral) compound (based on its pKa) . Oryzanol C is a nutraceutical obtained from rice bran oil, composed of a mixture of γ-oryzanol, a mixture of ferulic acid esters of phytosterols and triterpenoids .

Synthesis Analysis

The synthesis of Oryzanol C involves the use of conventional lipids with γ-oryzanol in the synthesis of liposome nanocarriers . The study aimed to investigate the stability and physicochemical properties of the formulated γ-oryzanol liposomal preparation .

Molecular Structure Analysis

Oryzanol C has a molecular formula of C41H60O4 . Its average mass is 616.913 Da and its monoisotopic mass is 616.449158 Da .

Chemical Reactions Analysis

Oryzanol C is a major compound of γ-oryzanol, which is a mixture of ferulic acid esters of phytosterols and triterpenoids . It has been found that adding a small amount of ionic liquids significantly improved the separation efficiency of these compounds .

Physical And Chemical Properties Analysis

The molecular formula of γ-oryzanol, which includes Oryzanol C, is C40H58O4 and its melting point is 137.5-138.5 °C . It is a white crystalline powder . γ-oryzanol is insoluble in water, but it is slightly soluble in diethyl ether and n-heptane .

Applications De Recherche Scientifique

-

Antioxidant Activity

- Scientific Field : Biochemistry

- Summary of Application : Oryzanol C, also known as γ-oryzanol, is a steryl ferulate extracted from rice bran layer and is known for its antioxidant activity . It’s often associated with cholesterol-lowering, anti-inflammatory, anti-cancer, and anti-diabetic effects .

- Methods of Application : The antioxidant properties of Oryzanol C are studied by observing its effects on the expression of genes related to adiposity, inflammatory responses, and metabolic syndrome .

- Results or Outcomes : Oryzanol C has been found to downregulate the expression of genes encoding proteins related to adiposity, inflammatory responses, and metabolic syndrome .

-

Treatment of Metabolic Diseases

- Scientific Field : Medical Science

- Summary of Application : Oryzanol C has been studied for the treatment of metabolic diseases as it acts to ameliorate insulin activity, cholesterol metabolism, and associated chronic inflammation .

- Methods of Application : The treatment potential of Oryzanol C is studied by observing its effects on insulin activity, cholesterol metabolism, and inflammation .

- Results or Outcomes : Oryzanol C has been found to improve insulin activity, cholesterol metabolism, and reduce inflammation .

-

Neuroprotective Role

- Scientific Field : Neurology

- Summary of Application : Oryzanol C has been studied for its neuroprotective role in various neurological disorders such as Alzheimer’s, anxiety, and Parkinson’s disease .

- Methods of Application : The neuroprotective potential of Oryzanol C is studied by observing its effects on brain mitochondrial ATPase (BMA), catalase (CAT), glutathione (GSH), malondialdehyde (MDA), acetylcholinesterase activity, and C reactive proteins (CRP) .

- Results or Outcomes : Oryzanol C has been found to increase the level of BMA, CAT, and GSH while significantly decreasing the MDA, acetylcholinesterase activity, and CRP, thereby exhibiting free radical scavenging action in a dose-dependent manner .

-

Hepatoprotective Role

- Scientific Field : Hepatology

- Summary of Application : Oryzanol C has been studied for its hepatoprotective effects .

- Methods of Application : The hepatoprotective potential of Oryzanol C is studied by observing its effects on liver function .

- Results or Outcomes : Oryzanol C has been found to have hepatoprotective effects .

-

Wound Healing Effects

- Scientific Field : Dermatology

- Summary of Application : Oryzanol C has been studied for its wound healing effects .

- Methods of Application : The wound healing potential of Oryzanol C is studied by observing its effects on wound healing processes .

- Results or Outcomes : Oryzanol C has been found to have wound healing effects .

-

Cholesterol Lowering

- Scientific Field : Cardiology

- Summary of Application : Oryzanol C has been studied for its cholesterol-lowering effects .

- Methods of Application : The cholesterol-lowering potential of Oryzanol C is studied by observing its effects on cholesterol metabolism .

- Results or Outcomes : Oryzanol C has been found to have cholesterol-lowering effects .

Safety And Hazards

When handling Oryzanol C, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of skin contact, it is advised to wash with plenty of soap and water and immediately call a poison center or doctor .

Propriétés

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUVXVGZSMGDJ-YVMHCORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oryzanol C | |

CAS RN |

469-36-3 | |

| Record name | Oryzanol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORYZANOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

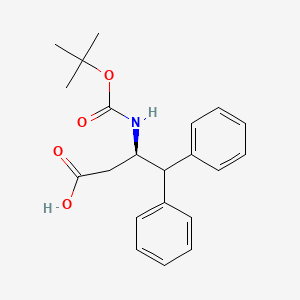

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)